N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-13-11-10-7-16-17(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRSRZDWRAGYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216297 | |
| Record name | N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103984-27-6 | |
| Record name | N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103984-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with methylamine under reflux conditions. The reaction is carried out in an alcohol medium, often methanol, with an excess of sodium alkoxide . Another method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cycloaddition reactions, Diels-Alder reactions, and metal-catalyzed methodologies . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 103984-27-6) is a compound that has garnered attention in various scientific domains due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, research published in Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, suggesting it could be a lead compound for developing new anticancer therapies.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for conditions like Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in neuronal damage.
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. A case study involving animal models of inflammatory diseases revealed that treatment with this compound significantly lowered markers of inflammation.
Data Table: Summary of Research Findings
| Study Type | Application Area | Key Findings | Reference |
|---|---|---|---|
| In vitro | Anticancer | Inhibits cancer cell proliferation | Journal of Medicinal Chemistry |
| In vivo | Neuroprotection | Protects against oxidative stress | Neurobiology Reports |
| Animal Model | Anti-inflammatory | Reduces pro-inflammatory cytokines | Journal of Inflammation |
Case Study 1: Anticancer Efficacy
A comprehensive study examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a controlled experiment using transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
Case Study 3: Inhibition of Inflammatory Response
Research conducted on a rat model of arthritis showed that treatment with this compound led to a marked decrease in joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of cyclin-dependent kinase 2 (CDK2). This compound acts as a bioisostere of adenine, allowing it to interact with the ATP-binding site of CDK2, thereby inhibiting its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[3,4-d]pyrimidine derivatives differ primarily in substituents at the N1 and N4 positions, which critically influence their biological activity and physicochemical properties.
Table 1: Structural Comparison of Key Derivatives
Kinase Inhibition
- This compound (PP3 Analog) : Used as an inactive control in studies involving Src-family kinase inhibitors (e.g., PP2). Lacks catalytic inhibition due to the absence of a bulky substituent at N3 .
- NA-PP1 and NM-PP1 : Bulky naphthyl substituents at N3 enhance selectivity for engineered kinases, demonstrating the importance of steric effects in target engagement .
Antiviral Activity
- However, it showed mutagenicity in murine models, limiting therapeutic utility .
Toxicity Profiles
- 3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) : Exhibited low acute toxicity (LD₅₀ = 1332.2 mg/kg in mice), suggesting safer profiles for aryl-substituted derivatives .
- This compound: Limited toxicity data available, but structural analogs highlight the role of N4 substituents in modulating safety .
Physicochemical Properties
Table 2: Key Property Comparisons
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential: Derivatives like N-(2,3-dimethylphenyl)-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 869072-86-6) show promise in oncology due to enhanced selectivity .
Biological Activity
N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article synthesizes current research findings regarding its biological activity, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁N₅
- Molecular Weight : 225.25 g/mol
- CAS Number : 103984-27-6
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its versatility in drug design and development. This structural motif is integral to the compound's interaction with biological targets.
This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. EGFR is often overexpressed in various malignancies, making it a prime candidate for targeted therapy.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative effects against several cancer cell lines:
- A549 (lung cancer)
- HCT-116 (colon cancer)
For instance, a study reported that certain derivatives showed IC₅₀ values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory activity . The compound also induced apoptosis and arrested the cell cycle at specific phases (S and G2/M), which are critical for cancer cell proliferation control.
Efficacy Against Cancer Cell Lines
The following table summarizes the anti-proliferative activities of N-methyl derivatives against selected cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| N-Methyl-Pyrazolo | A549 | 8.21 | EGFR inhibition |
| N-Methyl-Pyrazolo | HCT-116 | 19.56 | EGFR inhibition |
| Compound 12b | A549 | 0.016 | Apoptosis induction |
| Compound 12b | HCT-116 | 0.236 | Cell cycle arrest |
Case Studies and Research Findings
- EGFR Inhibition : In a study focusing on new pyrazolo[3,4-d]pyrimidine derivatives, it was found that these compounds effectively inhibited EGFR's kinase activity, leading to reduced cell viability in lung and colon cancer models .
- Multitarget Activity : Another investigation highlighted the multitarget potential of these compounds, showing inhibitory effects not only on EGFR but also on vascular endothelial growth factor receptor (VEGFR) and topoisomerase II (Top-II). This broad spectrum of activity suggests potential for combination therapies in oncology .
- Apoptotic Induction : Flow cytometric analyses revealed that certain derivatives significantly increased the BAX/Bcl-2 ratio, a marker for apoptosis, further supporting their role as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for improved yield and purity?
- Methodological Answer : Synthesis optimization hinges on solvent selection, reaction time, and substituent compatibility. For example, alkylation of the core structure with ω-bromo esters in dry acetonitrile achieves higher yields compared to reactions in dichloromethane, as the latter may require longer reaction times and stricter temperature control. Recrystallization from acetonitrile is critical for purity, as evidenced by IR and ¹H NMR data confirming the absence of unreacted starting materials .
Q. How can spectroscopic techniques confirm the structural integrity of synthesized analogs?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., urea/thiourea C=O/C=S stretches at 1650–1700 cm⁻¹) .
- ¹H NMR resolves substituent positioning: methyl groups on the pyrazole ring appear as singlets (δ 2.4–2.6 ppm), while aromatic protons from phenyl substituents show multiplet splitting (δ 7.2–7.8 ppm) .
- Mass spectrometry (ESI) validates molecular weight, particularly for intermediates in PROTAC synthesis (e.g., t-butyl ester cleavage products) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro kinase inhibition profiles and cellular activity data for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- Methodological Answer : Discrepancies often arise from off-target effects or cellular permeability limitations. To address this:
- Kinase panel screening identifies selectivity (e.g., RET kinase inhibitors showed >50-fold selectivity against Src and EGFR in vitro) .
- Cellular assays with phospho-ERK1/2 readouts validate target engagement (e.g., 100 nM inhibitor 7a reduced GDNF-induced RET phosphorylation in MCF-7 cells) .
- Structural modification (e.g., cyclopentyl or isopropyl substituents) improves membrane permeability, as seen in PROTAC SJF638, which enhanced BTK degradation efficiency .
Q. How can PROTAC technology enhance target degradation using this scaffold as a warhead?
- Methodological Answer :
- Warhead conjugation : The amine group at position 4 is alkylated with ω-bromo esters, followed by amide coupling to E3 ligase ligands (e.g., VHL Ligand B) .
- Linker optimization : Flexible PEG-like spacers improve ternary complex formation, as demonstrated by PROTAC SJF638’s sub-µM DC₅₀ values .
- Validation : Western blotting quantifies target protein degradation (e.g., BTK levels reduced by >80% at 24 hours post-treatment) .
Q. What medicinal chemistry approaches improve isoform selectivity in kinase inhibitors based on this scaffold?
- Methodological Answer :
- Core substitution : Replacing pyrazolo[3,4-d]pyrimidine with pyrrolo[2,3-d]pyrimidine (PrP core) enhances selectivity for calcium-dependent kinases (CpCDPK1 IC₅₀ < 10 nM vs. >1 µM for unrelated kinases) .
- Hydrophobic extensions : Adding naphthyl or phenoxyphenyl groups to position 3 improves binding to kinase hydrophobic pockets (e.g., PfCDPK4 inhibitors with ethoxynaphthyl groups showed >100-fold selectivity over human kinases) .
Q. How can SAR studies guide the design of analogs with reduced off-target toxicity?
- Methodological Answer :
- Position 1 modifications : Bulky substituents (e.g., cyclopentyl or isopropyl) reduce off-target binding to ATP pockets in non-target kinases .
- Position 3 diversity : Electron-withdrawing groups (e.g., iodides) enhance metabolic stability, while furan or pyridyl groups improve solubility without compromising potency .
- Data-driven optimization : Computational docking (e.g., Glide SP scoring) predicts steric clashes with non-target kinases, guiding substituent selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
